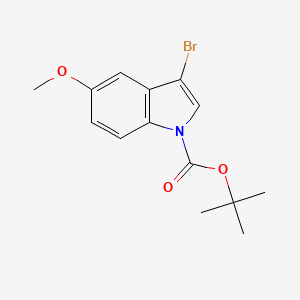










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[Br:12]Br.C(N(CC)CC)C.[C:21]([O:25][C:26]([O:28]C(OC(C)(C)C)=O)=O)([CH3:24])([CH3:23])[CH3:22]>CN(C)C=O.CN(C)C1C=CN=CC=1>[C:21]([O:25][C:26]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[C:6]([Br:12])=[CH:7]1)=[O:28])([CH3:24])([CH3:23])[CH3:22]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
did not rise above 30° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (250 mL) and water (200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with water (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine (100 mL), then dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was subjected to flash column chromatography on silica eluting with a mixture of pentane and ethyl acetate (19/1
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC(=CC=C12)OC)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.4 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |